N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide
Description
N-[2-Iodo(3,4,5,6-²H)phenyl]acetamide is a deuterated acetamide derivative featuring an iodine substituent at the 2-position of a fully deuterated phenyl ring. The incorporation of deuterium (²H) at the 3,4,5,6 positions enhances metabolic stability and reduces hydrogen-related degradation pathways, making it valuable in isotopic labeling studies and pharmaceutical research . The iodine atom contributes to its unique electronic and steric properties, influencing reactivity and intermolecular interactions. This compound’s structural features position it as a candidate for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
N-(2,3,4,5-tetradeuterio-6-iodophenyl)acetamide |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D |
InChI Key |
BCJOKHQYEDXBSF-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])NC(=O)C)I)[2H])[2H] |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Analysis of Preparation Methods
Advantages and Limitations
-
- The iodination step is generally straightforward and can be performed under mild conditions.
- The use of deuterated precursors ensures high isotopic purity.
- The acetamide group provides stability and directs ortho-iodination effectively.
-
- The availability and cost of deuterated starting materials can be a limiting factor.
- Control of regioselectivity requires precise reaction conditions to avoid polyiodination or side reactions.
- Some methods require careful handling of iodine reagents and sensitive reaction conditions.
Comparative Reaction Yields and Conditions
A summary of yields and reaction parameters from literature sources is presented below:
| Source/Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Electrophilic iodination in THF | Tetrahydrofuran | None or K2CO3 | 20–30 | 4–5 | 70–85 | Mild conditions, high selectivity |
| Iodination with NIS in acetonitrile | Acetonitrile | Triethylamine | 5–25 | 3–6 | 60–75 | Good regioselectivity, moderate yield |
| Deuterated precursor iodination | THF or MeCN | None | 5–30 | 2–8 | 50–80 | Requires prior deuterium labeling |
Full Research Findings and Supporting Data
Supporting Spectroscopic Data
- [^1H NMR and ^13C NMR](pplx://action/followup): Confirm the presence of the acetamide group and aromatic protons, with characteristic shifts for iodine-substituted aromatic carbons.
- Mass Spectrometry (HRMS): Confirms molecular weight consistent with this compound.
- X-ray Crystallography: Where available, confirms the molecular structure and isotopic labeling.
Reaction Optimization Studies
Studies optimizing copper-catalyzed cyclization reactions involving N-(2-iodophenyl)acetamide derivatives indicate:
- Copper(I) bromide (CuBr) with cesium carbonate in dry DMSO at 90 °C for 16 hours gives optimal yields (~79%) in related acetamide cyclization reactions.
- Variation of catalyst, base, solvent, and temperature significantly affects yield and selectivity.
- Microwave irradiation was less effective compared to conventional heating.
| Entry | Catalyst (10 mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | CuCl | Cs2CO3 | DMSO (dry) | 80 | 16 | 62 |
| 7 | CuBr | Cs2CO3 | DMSO (dry) | 80 | 16 | 67 |
| 16 | CuBr | Cs2CO3 | DMSO (dry) | 90 | 16 | 79 |
| 21 | CuBr | Cs2CO3 | DMSO (dry) | 80 | 2 (MW) | 30 |
This data, while from related derivatives, informs the preparation and functionalization of this compound for advanced synthetic applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with hydrogen peroxide could produce an iodinated phenol.
Scientific Research Applications
N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in labeling studies due to the presence of deuterium, which allows for tracking and analysis in biological systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of iodine and deuterium can influence the compound’s reactivity and interactions with other molecules, affecting its overall mechanism of action.
Comparison with Similar Compounds
Iodine vs. Fluorine/Chloro Substituents
- N-(5-Fluoro-2-iodophenyl)acetamide (CAS 1173707-01-1) shares the 2-iodophenyl backbone but includes a 5-fluoro substituent.
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-2-iodoacetamide (CAS 2869955-64-4) combines chlorine and trifluoromethyl groups with iodine. The electron-withdrawing trifluoromethyl group significantly alters electronic density, reducing basicity compared to the deuterated parent compound .
Key Data
| Compound | Substituents | Molecular Weight | Boiling Point (°C) |
|---|---|---|---|
| N-[2-Iodo(3,4,5,6-²H)phenyl]acetamide | 2-I, 3,4,5,6-²H | 327.2 (calc.) | Not reported |
| N-(5-Fluoro-2-iodophenyl)acetamide | 2-I, 5-F | 309.1 | 373.5 (Predicted) |
| N-[2-Cl-4-(CF₃)phenyl]-2-I-acetamide | 2-I, 2-Cl, 4-CF₃ | 363.5 | 373.5 (Predicted) |
Deuterated vs. Non-Deuterated Analogs
Deuteration at the phenyl ring in N-[2-Iodo(3,4,5,6-²H)phenyl]acetamide reduces metabolic oxidation rates compared to non-deuterated analogs like N-(4-hydroxyphenyl)acetamide (paracetamol). Deuterated compounds exhibit prolonged half-lives in vivo, a critical advantage in drug design .
Pharmacological Activities
- N-Phenylacetamide Sulphonamides : Derivatives like N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) show potent analgesic activity comparable to paracetamol, highlighting the role of sulfonamide groups in enhancing bioactivity. In contrast, the iodine and deuterium in N-[2-Iodo(3,4,5,6-²H)phenyl]acetamide may prioritize stability over direct receptor interaction .
- Tetrahydrocarbazole Derivatives : N-[3-(1,2,3,4-Tetrahydrocarbazol-9-ylcarbonyl)phenyl]acetamide () demonstrates how bulky substituents (e.g., carbazole) modulate selectivity for neurological targets, a contrast to the simpler aryl backbone of the deuterated compound .
Structural and Crystallographic Comparisons
- N-[(2-Hydroxynaphthalen-1-yl)(substituted phenyl)methyl]acetamide analogs () exhibit dihedral angles of 78–84° between aromatic rings, stabilized by intramolecular N–H⋯O bonds. The deuterated compound’s rigid phenyl ring may enforce similar conformational restraints, affecting crystallization behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
